

Application Note: Structural Elucidation of Pentapeptide-3 (Vialox) Using NMR Spectroscopy

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Compound of Interest

Compound Name: *Pentapeptide-3*

Cat. No.: *B173817*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentapeptide-3, commercially known as Vialox, is a synthetic peptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala, commonly featuring a C-terminal amidation (H-Gly-Pro-Arg-Pro-Ala-NH₂).^{[1][2][3]} This peptide functions as a competitive antagonist of the nicotinic acetylcholine receptors (nAChRs) at the post-synaptic membrane, effectively blocking nerve signals and leading to muscle relaxation.^{[2][4]} Due to this mechanism, it is a popular active ingredient in cosmetic formulations aimed at reducing the appearance of expression wrinkles.^{[1][2]} The precise three-dimensional structure of **Pentapeptide-3** is critical for its biological activity, influencing its binding affinity to nAChRs. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the high-resolution structure of peptides in solution, providing insights into their conformation and dynamics.^{[5][6][7][8]} This application note provides a detailed protocol for the structural elucidation of **Pentapeptide-3** using a suite of NMR experiments.

Molecular Profile of **Pentapeptide-3**

Parameter	Value	Reference
Sequence	Gly-Pro-Arg-Pro-Ala-NH ₂	[1][2][3]
Synonym	Vialox	[1][2]
Molecular Formula	C ₂₁ H ₃₇ N ₉ O ₅	[1][3][9]
Molecular Weight	495.58 g/mol	[1][3][9]
CAS Number	725232-44-0	[1]

Experimental Protocols

1. Sample Preparation

High-quality NMR data relies on meticulous sample preparation.

- **Peptide Purity:** Ensure the **Pentapeptide-3** sample is of high purity (≥95%), confirmed by HPLC and Mass Spectrometry.[1]
- **Concentration:** Prepare a 1-5 mM solution of **Pentapeptide-3**. [10] For the experiments described, a concentration of approximately 2.5 mM is recommended.
- **Solvent System:** Dissolve the peptide in a 90% H₂O / 10% D₂O solution. The D₂O provides the field-frequency lock for the NMR spectrometer.[11] For experiments requiring the observation of exchangeable amide protons, this ratio is crucial. For long-term stability, a buffered solution such as phosphate-buffered saline (PBS) at a pH below 7.5 can be used, with a total salt concentration below 300 mM to avoid signal broadening.[11]
- **Sample Volume:** The final sample volume should be between 450 µL and 500 µL for standard 5 mm NMR tubes.[11]
- **Internal Standard:** Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for chemical shift referencing ($\delta = 0.00$ ppm).

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The sample temperature should be maintained at 298 K (25 °C).

- 1D ^1H NMR: A simple one-dimensional proton spectrum provides an initial overview of the sample, showing the dispersion of signals and confirming the presence of the peptide.
- 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid spin system. A mixing time of 80 ms is typically sufficient to observe correlations from the amide proton (H_α) through to the sidechain protons.
- 2D COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are typically two or three bonds apart, which is useful for identifying adjacent protons within a residue.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for determining the 3D structure. It identifies protons that are close in space ($< 5 \text{ \AA}$), regardless of whether they are close in the sequence. A mixing time of 200-300 ms is generally used for peptides of this size.
- 2D ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It provides information on the carbon chemical shifts and can help resolve overlapping proton signals. Isotopic labeling with ^{13}C is required for this experiment.[\[11\]](#)
- 2D ^1H - ^{15}N HSQC: This spectrum is a fingerprint of the peptide, displaying one cross-peak for each N-H bond (amide groups in the backbone and some sidechains).[\[7\]](#) It is highly sensitive to the local environment of each residue. Isotopic labeling with ^{15}N is necessary.[\[11\]](#)
- 2D ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for linking amino acid residues across the peptide bond.

Data Presentation: Expected NMR Data for Pentapeptide-3

The following tables present hypothetical but realistic chemical shift assignments for **Pentapeptide-3** based on typical values for amino acids in a peptide chain.

Table 1: ¹H Chemical Shifts (δ) in ppm

Residue	Hα	Hβ	Hγ	Hδ	Others (HN, etc.)
Gly ¹	3.98	-	-	-	8.35 (HN)
Pro ²	4.35	2.05, 2.30	1.95	3.65, 3.75	-
Arg ³	4.20	1.90, 1.75	1.65	3.20	7.98 (HN), 7.20 (Hε)
Pro ⁴	4.38	2.10, 2.35	2.00	3.70, 3.80	-
Ala ⁵	4.15	1.40	-	-	7.85 (HN), 7.10, 7.55 (-NH ₂)

Table 2: ¹³C Chemical Shifts (δ) in ppm

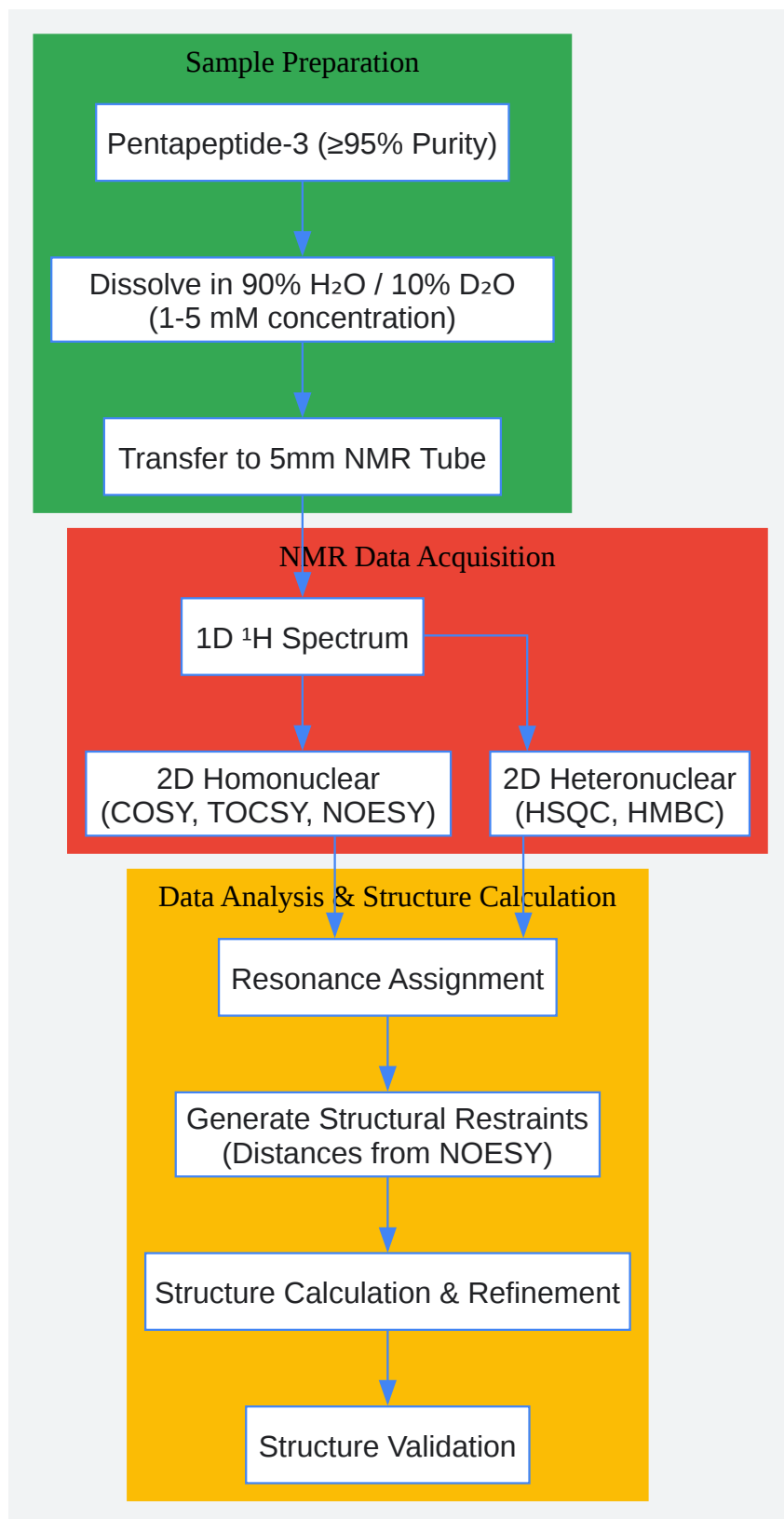
Residue	Cα	Cβ	Cγ	Cδ	C=O
Gly ¹	44.5	-	-	-	173.2
Pro ²	62.1	30.5	26.8	48.5	175.8
Arg ³	55.3	29.8	26.1	42.0	175.1
Pro ⁴	62.3	30.7	27.0	48.8	176.0
Ala ⁵	51.8	18.5	-	-	177.5

Table 3: Key NOE Correlations for Sequential Assignment

NOE Type	From Proton	To Proton	Expected Distance
Intra-residue	Ala ⁵ H α	Ala ⁵ H β	Short
Sequential (i to i+1)	Gly ¹ H α	Pro ² H δ	Medium
Sequential (i to i+1)	Pro ² H α	Arg ³ HN	Short
Sequential (i to i+1)	Arg ³ HN	Pro ⁴ H α	Short
Sequential (i to i+1)	Pro ⁴ H α	Ala ⁵ HN	Short
Medium-range	Arg ³ H α	Ala ⁵ HN	Medium

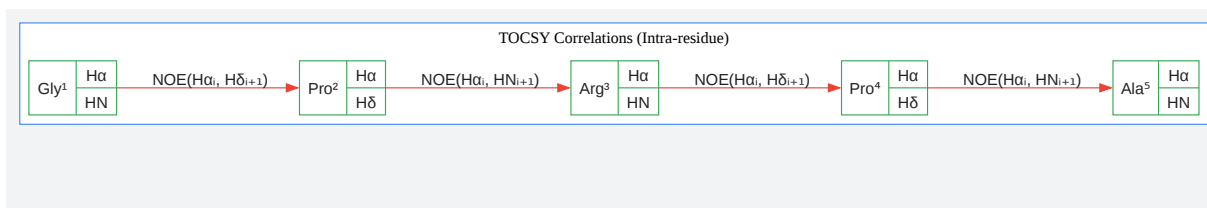
Visualization of Workflows and Logic

The following diagrams, created using the DOT language, illustrate the key processes in the NMR-based structural elucidation of **Pentapeptide-3**.



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Caption: Experimental workflow for NMR structural elucidation of **Pentapeptide-3**.



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Caption: Logic of sequential assignment using NOESY data for **Pentapeptide-3**.

Conclusion

NMR spectroscopy provides a robust and detailed framework for the complete structural elucidation of **Pentapeptide-3** in a solution state that mimics its physiological environment.[7] By employing a combination of 1D and 2D NMR experiments, it is possible to achieve complete resonance assignment and generate sufficient structural restraints for high-resolution 3D structure calculation. The resulting structural ensemble is invaluable for understanding the peptide's interaction with its biological target, the nicotinic acetylcholine receptor, and can aid in the rational design of more potent or stable analogues for cosmetic and therapeutic applications.

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